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molecular formula C16H25I B019508 1-(2-Iodoethyl)-4-octylbenzene CAS No. 162358-07-8

1-(2-Iodoethyl)-4-octylbenzene

Cat. No. B019508
M. Wt: 344.27 g/mol
InChI Key: YURZVKRFVMTWMC-UHFFFAOYSA-N
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Patent
US06605744B2

Procedure details

To a solution of diethyl acetamidomalonate (277 g) and sodium ethylate (86.6 g) in anhydrous ethanol (850 ml) is added a solution of 2-(4-octylphenyl)ethyl iodide (7) (146 g) in anhydrous tetrahydrofuran (533 ml), and the mixture is refluxed under heating for 6 hr. The reaction mixture is concentrated and partitioned between water and hexane, and the hexane layer is washed three times with water. The obtained hexane layer is dried over anhydrous magnesium sulfate and concentrated. The residue is recrystallized from hexane to give the title compound (8) as colorless crystals. The resulting Compound (8) has the same physico-chemical characteristics as indicated in Example 7.
Quantity
277 g
Type
reactant
Reaction Step One
Quantity
86.6 g
Type
reactant
Reaction Step One
Quantity
146 g
Type
reactant
Reaction Step One
Quantity
850 mL
Type
solvent
Reaction Step One
Quantity
533 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][CH:5]([C:11]([O:13][CH2:14][CH3:15])=[O:12])[C:6]([O:8][CH2:9][CH3:10])=[O:7])(=[O:3])[CH3:2].CC[O-].[Na+].[CH2:20]([C:28]1[CH:33]=[CH:32][C:31]([CH2:34][CH2:35]I)=[CH:30][CH:29]=1)[CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27]>C(O)C.O1CCCC1>[C:1]([NH:4][C:5]([CH2:35][CH2:34][C:31]1[CH:30]=[CH:29][C:28]([CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27])=[CH:33][CH:32]=1)([C:11]([O:13][CH2:14][CH3:15])=[O:12])[C:6]([O:8][CH2:9][CH3:10])=[O:7])(=[O:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
277 g
Type
reactant
Smiles
C(C)(=O)NC(C(=O)OCC)C(=O)OCC
Name
Quantity
86.6 g
Type
reactant
Smiles
CC[O-].[Na+]
Name
Quantity
146 g
Type
reactant
Smiles
C(CCCCCCC)C1=CC=C(C=C1)CCI
Name
Quantity
850 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
533 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed
TEMPERATURE
Type
TEMPERATURE
Details
under heating for 6 hr
Duration
6 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated
CUSTOM
Type
CUSTOM
Details
partitioned between water and hexane
WASH
Type
WASH
Details
the hexane layer is washed three times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The obtained hexane layer is dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is recrystallized from hexane

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC(C(=O)OCC)(C(=O)OCC)CCC1=CC=C(C=C1)CCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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